molecular formula C36H24Br2N4O2 B4956922 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide

Cat. No.: B4956922
M. Wt: 704.4 g/mol
InChI Key: FSWNTRDZTZHMCP-UHFFFAOYSA-N
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Description

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 This compound is notable for its intricate structure, which includes multiple aromatic rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of benzamide derivatives, followed by coupling reactions to introduce the pyrimidine and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical properties and reactivity. This makes it particularly valuable for research applications where precise control over molecular interactions is required .

Properties

IUPAC Name

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-24(11-19-30)33-22-32(23-4-2-1-3-5-23)41-34(42-33)25-12-20-31(21-13-25)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNTRDZTZHMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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